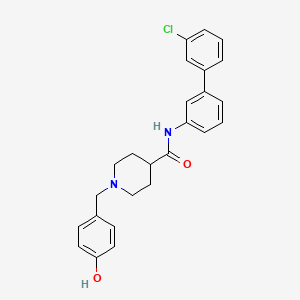

1-(1-piperidinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol

Vue d'ensemble

Description

1-(1-piperidinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the field of cancer research. PTC-209 has shown promising results in preclinical studies as a potential anticancer agent.

Applications De Recherche Scientifique

Multipotent Chaperone Properties

- Discovery of Multipotent Chaperone :

- A study discovered a compound, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol, termed 5Y, with strong anti-prion, anti-colon cancer, and anti-influenza virus activities. This compound represents a multipotent lead compound with a wide spectrum of applications, indicating its potential in targeting multiple diseases without significant toxicity (Yamashita et al., 2020).

Anti-Prion Activity

- Synthesis and Evaluation for Anti-Prion Activity :

- Another study focused on synthesizing various derivatives of 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14) and evaluated their anti-prion activity in TSE-infected cells. This indicates the significant role of such compounds in developing treatments for prion diseases (Kimura et al., 2011).

Anticonvulsant Properties

- GABA Uptake Inhibitors :

- A study on nipecotic acid derivatives, structurally related to the compound , demonstrated their role as GABA uptake inhibitors, leading to anticonvulsant effects. These findings are crucial in developing new therapeutic strategies for epilepsy and related disorders (Dalby et al., 1997).

Histamine H3 Receptor Ligands

- Fluorescence-Tagged Histamine H3 Receptor Ligands :

- A study created various derivatives with fluorescent moieties and found them to be potent histamine H3 receptor ligands. Such compounds, including those structurally similar to 1-(1-piperidinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, can be instrumental in understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Antinociceptive Activity

- Antinociceptive Activity of Derivatives :

- Research on substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones demonstrated their antinociceptive activity. This highlights the potential of such compounds in pain management (Rajasekaran & Thampi, 2005).

Neuroleptic Activity

- Neuroleptic Activity in Piperidinyl Derivatives :

- A synthesis of neuroleptic agents involving piperidinyl derivatives showed their potent neuroleptic activity, comparable to traditional neuroleptics like haloperidol. This suggests their potential use in psychiatric disorders (Sato et al., 1978).

Antioxidant and Cytotoxic Agents

- Synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines :

- The synthesis of a new series of compounds demonstrated significant antioxidant activity and cancer cell inhibitory potential. This study underscores the importance of such compounds in both antioxidant and cancer therapeutics (Mistry et al., 2016).

Antifungal and Anticancer Agents

- Design and Synthesis of Novel Hybrid Molecules :

- Research on novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules as antifungal agents also indicated their potential as anticancer agents. This highlights the versatility of these compounds in addressing various health issues (Rad et al., 2016).

Photophysical Investigation

- Ethyl 4-(9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate :

- A study on ECPC, a structurally related compound, revealed its potential as a probe to determine the critical micelle concentrations of surfactants. This has implications in understanding the behavior of surfactants in various applications (Alsharif et al., 2018).

Propriétés

IUPAC Name |

1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2,4,8,10,16,23H,1,3,5-7,9,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYZQJDARVHWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386382 | |

| Record name | AC1MEURH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5679-70-9 | |

| Record name | AC1MEURH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-morpholinyl)propyl]thio}-1,3-benzothiazole oxalate](/img/structure/B5202274.png)

![(2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5202276.png)

![6-(2-chlorophenyl)-3-(4-morpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5202289.png)

![3-({[(4-fluorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5202291.png)

![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)

![4,4'-[(4-nitrophenyl)methylene]bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B5202308.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)

![5-(3,4-dimethoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202319.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202322.png)

![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)

![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5202333.png)